molecular formula C10H19N.ClH B123383 [(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium CAS No. 144178-21-2

[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium

Cat. No.: B123383
CAS No.: 144178-21-2
M. Wt: 154.27 g/mol
InChI Key: OTWNOSIGSIPAHN-BDAKNGLRSA-O
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Description

[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium is a chemical compound with the molecular formula C10H19N.ClH and a molecular weight of 189.73 g/mol. This compound is known for its unique cyclopropyl structure, which imparts specific chemical properties and reactivity.

Preparation Methods

The synthesis of [(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction using suitable reagents and catalysts.

    Alkylation: The next step involves the introduction of the 2-methylprop-1-enyl group to the cyclopropyl ring. This is typically done through an alkylation reaction.

    Quaternization: The final step involves the quaternization of the nitrogen atom to form the azanium ion.

Chemical Reactions Analysis

[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the cyclopropyl ring.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the azanium ion to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azanium ion is replaced by other nucleophiles.

Scientific Research Applications

[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropyl-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium involves its interaction with specific molecular targets. The cyclopropyl ring imparts rigidity to the molecule, allowing it to fit into specific binding sites on target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium can be compared with other similar compounds, such as:

    [(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]amine: This compound lacks the quaternary ammonium ion, resulting in different chemical and biological properties.

    [(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylamine: This compound has a similar structure but differs in the position of the nitrogen atom.

    [(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylammonium chloride: This compound is a chloride salt of the azanium ion, which can affect its solubility and reactivity.

Properties

IUPAC Name

[(1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9H,6,11H2,1-4H3/p+1/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWNOSIGSIPAHN-BDAKNGLRSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C[NH3+])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1[C@@H](C1(C)C)C[NH3+])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426284
Record name ZINC01513404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144178-21-2
Record name ZINC01513404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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